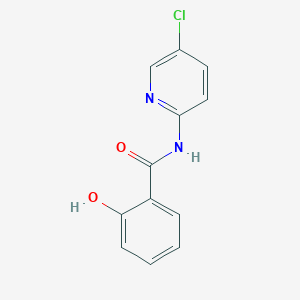

N-(5-氯吡啶-2-基)-2-羟基苯甲酰胺

描述

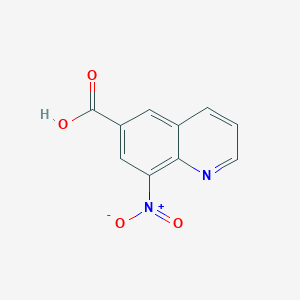

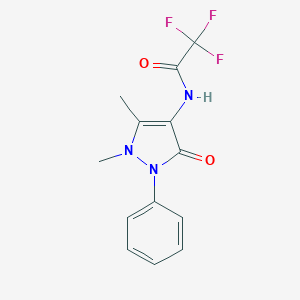

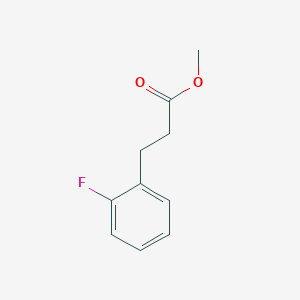

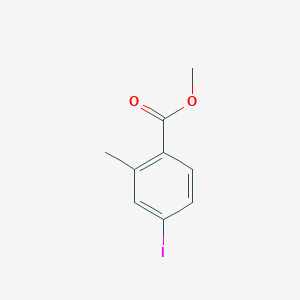

“N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” is a chemical compound that has been studied for its potential biological activities . It is also known as “2-Amino-N-(5-chloro-2-pyridinyl)-5-hydroxybenzamide” and is associated with the molecular formula C12H10ClN3O2 . The compound has a molecular weight of 263.68 .

Molecular Structure Analysis

The molecular structure of “N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” is complex, with multiple functional groups. The compound contains a chloropyridinyl group, a hydroxybenzamide group, and an amine group . The exact structure can be determined using techniques such as X-ray diffraction .

科学研究应用

代谢和药代动力学

- 相关化合物的代谢:研究已经调查了与N-(5-氯吡啶-2-基)-2-羟基苯甲酰胺在结构上相似的化合物的代谢。例如,使用质谱重新评估了磷酸二酯酶IV抑制剂RP73401的代谢,以确认其代谢物在体外和体内的形成(Cassidy et al., 2000)。

合成和化学性质

- 合成方法:已经进行了关于开发相关化合物高效合成方法的研究。例如,开发了一种简便的合成Betrixaban的方法,其中包括N-(5-氯吡啶-2-基)-2-羟基苯甲酰胺在其结构中,展示了适用于大规模生产的过程(Li et al., 2015)。

药理应用

- 药物开发和拮抗活性:各种研究已经探讨了在药物开发中使用结构相关化合物,特别是作为药理应用中的拮抗剂。例如,对芳基苯基吡咯烷基甲基苯氧基苯甲酰胺的研究,这些化合物具有结构相似性,揭示了它们对κ阿片受体的高亲和力和选择性(Mitch et al., 2011)。

机制研究

- 生物活化和分子相互作用:对某些硝基苯甲酰胺的生物活化进行的调查提供了关于DNA交联和细胞毒性机制的见解,这对于像N-(5-氯吡啶-2-基)-2-羟基苯甲酰胺这样的化合物是相关的(Knox et al., 1991)。

催化和反应

- 催化应用:研究还集中在类似化合物的催化性质上。例如,对Rh(III)催化的烯烃化反应的研究展示了N-甲氧基苯甲酰胺在定向C-H键活化中的应用,突显了在有机合成中的潜在应用(Rakshit et al., 2011)。

未来方向

Research on “N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” and related compounds is ongoing. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . This suggests that “N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” and similar compounds may have potential applications in the development of new drugs .

属性

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLQLMKAVSXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429035 | |

| Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |

CAS RN |

130234-74-1 | |

| Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

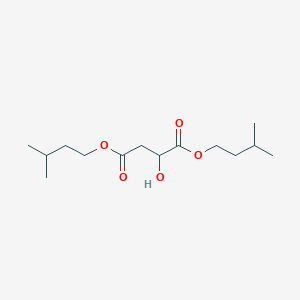

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)